スルホ-SANPAH

概要

説明

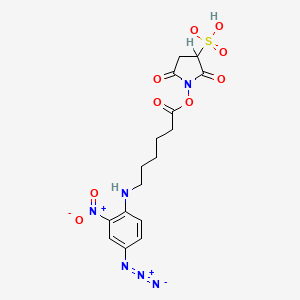

スルホ-SANPAHは、スルホスクシンイミジル-6-(4'-アジド-2'-ニトロフェニルアミノ)ヘキサノエートとしても知られており、ヘテロ二官能性架橋剤です。これは、アミン反応性N-ヒドロキシスクシンイミドエステルと光活性化ニトロフェニルアジドを含んでいます。この化合物は、第一級アミノ基と安定なアミド結合を形成し、UV光にさらされると二重結合との付加反応を開始させる能力があるため、生化学研究で広く使用されています .

科学的研究の応用

Sulfo-SANPAH is extensively used in various scientific research fields:

Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

Biology: Employed in the study of cell-extracellular matrix interactions and protein-protein interactions.

Medicine: Utilized in drug delivery systems and the development of diagnostic assays.

Industry: Applied in the production of biomaterials and surface functionalization of polymers.

作用機序

スルホ-SANPAHは、以下のメカニズムを通じて効果を発揮します。

アミン反応性N-ヒドロキシスクシンイミドエステル: 第一級アミノ基と反応して、安定なアミド結合を形成します.

光活性化ニトロフェニルアジド: UV光にさらされると、ニトレン基を形成し、二重結合との付加反応を開始させたり、C-HおよびN-H部位に挿入することができます.

生化学分析

Biochemical Properties

“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “Sulfo-sanpah” allows it to establish robust connections between different molecules or materials, expanding their application range .

Cellular Effects

“Sulfo-sanpah” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of action of “Sulfo-sanpah” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “Sulfo-sanpah” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Sulfo-sanpah” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .

準備方法

合成経路と反応条件

工業生産方法

工業環境では、スルホ-SANPAHは同様の合成経路を使用して、より大規模に生産されます。このプロセスには、自動反応器の使用と反応条件の正確な制御が含まれ、高収率と純度が保証されます。化合物はその後、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類

スルホ-SANPAHは、いくつかの種類の化学反応を起こします。

アミド結合の形成: N-ヒドロキシスクシンイミドエステルは、第一級アミノ基と反応して、安定なアミド結合を形成します.

付加反応: UV光にさらされると、ニトロフェニルアジドはニトレン基を形成し、二重結合との付加反応を開始させることができます.

一般的な試薬と条件

主な生成物

アミド結合: 第一級アミノ基との反応から形成されます.

ニトレン付加生成物: ニトレン基によって開始される付加反応から形成されます.

科学研究への応用

This compoundは、さまざまな科学研究分野で広く使用されています。

類似化合物との比較

類似化合物

ANB-NOS(N-5-アジド-2-ニトロベンゾイルオキシスクシンイミド): 反応性は似ていますが、スペーサーアームの長さと溶解性特性が異なる別のヘテロ二官能性架橋剤.

ヒドロキシ-ポリアクリルアミド(ヒドロキシ-PAM): ハイドロゲルの表面機能化のためのスルホ-SANPAHの代替として提案されています.

独自性

This compoundは、水溶性と荷電基の存在によりユニークであり、細胞表面タンパク質の架橋に特に有用です . 安定なアミド結合を形成し、UV照射によって付加反応を開始させる能力も、他の架橋剤とは一線を画しています .

特性

IUPAC Name |

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。